molecular formula C12H18N2O5S2 B13822347 S-((N-(3,4-Dimethoxyphenethyl)amidino)methyl) hydrogen thiosulfate CAS No. 40283-95-2

S-((N-(3,4-Dimethoxyphenethyl)amidino)methyl) hydrogen thiosulfate

Cat. No.: B13822347
CAS No.: 40283-95-2
M. Wt: 334.4 g/mol
InChI Key: IFKQSCSWOTVYMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester involves several steps. One common method includes the reaction of hydrogen sulfide (H2S) with sulfur trioxide (SO3) to form thiosulfuric acid (H2S2O3) . This intermediate can then react with the appropriate amine and imine derivatives to form the final ester compound. The reaction conditions typically involve low temperatures and anhydrous environments to prevent decomposition .

Industrial Production Methods

Industrial production of this compound is less common due to its instability. similar methods to the laboratory synthesis can be scaled up, involving careful control of temperature and moisture to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfur dioxide, hydrogen sulfide, and various substituted derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to downstream effects on cellular pathways, making it a potential candidate for therapeutic applications .

Properties

CAS No.

40283-95-2

Molecular Formula

C12H18N2O5S2

Molecular Weight

334.4 g/mol

IUPAC Name

4-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C12H18N2O5S2/c1-18-10-4-3-9(7-11(10)19-2)5-6-14-12(13)8-20-21(15,16)17/h3-4,7H,5-6,8H2,1-2H3,(H2,13,14)(H,15,16,17)

InChI Key

IFKQSCSWOTVYMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C(CSS(=O)(=O)O)N)OC

Origin of Product

United States

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